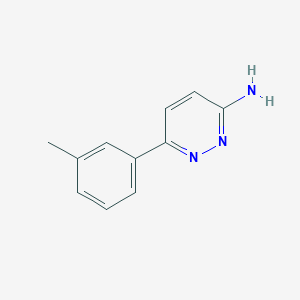

6-(m-Tolyl)pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(m-Tolyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of the m-tolyl group (a methyl-substituted phenyl group) at the sixth position of the pyridazine ring adds unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(m-Tolyl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and provides high yields under neutral conditions. The reaction offers good functional group compatibility and broad substrate scope .

Another method involves the cyclization of β,γ-unsaturated hydrazones in the presence of copper catalysts. This method provides 1,6-dihydropyridazines, which can be efficiently converted to pyridazines under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-(m-Tolyl)pyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines with different functional groups.

Applications De Recherche Scientifique

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 6-(m-Tolyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This inhibition is crucial for its antiplatelet and anticancer activities . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine: A basic pyridazine ring without any substituents.

Pyridazinone: A derivative with a keto group at the third position.

6-Phenylpyridazin-3-amine: Similar structure with a phenyl group instead of the m-tolyl group.

Uniqueness

6-(m-Tolyl)pyridazin-3-amine is unique due to the presence of the m-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its pharmacological profile, making it a valuable compound for drug discovery and development. The m-tolyl group also influences the compound’s reactivity and stability, differentiating it from other pyridazine derivatives.

Activité Biologique

6-(m-Tolyl)pyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family, characterized by the presence of an m-tolyl group at the sixth position of the pyridazine ring. This unique substitution imparts distinct chemical and biological properties, making it a subject of interest in pharmacological research. This article explores its biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Chemical Formula : C_{11}H_{12}N_4

- CAS Number : 113121-50-9

- Molecular Structure : The compound features a six-membered aromatic ring with two nitrogen atoms adjacent to each other.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 50 |

These results suggest that the compound's effectiveness varies with different pathogens, highlighting its broad-spectrum antimicrobial potential .

Antifungal Activity

The antifungal activity of this compound has been evaluated against common fungal pathogens. The compound demonstrated notable activity against Candida species, with a minimum inhibitory concentration (MIC) of 25 µg/mL.

Anticancer Activity

Recent studies have identified the anticancer potential of this compound across various cancer cell lines. For instance:

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| HL-60 (Leukemia) | <2 | High cytotoxicity |

| MDA-MB-453 (Breast) | 5 | Moderate cytotoxicity |

| HCT116 (Colon) | 4 | Moderate cytotoxicity |

The compound's mechanism involves the inhibition of specific signaling pathways essential for cancer cell proliferation and survival, particularly through the modulation of calcium ion influx which is crucial for tumor growth .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Calcium Ion Influx : This action is critical for its antiplatelet and anticancer effects.

- Glial Activation Suppression : In neuroinflammatory conditions, the compound selectively inhibits pro-inflammatory cytokines without affecting beneficial glial functions .

- Antioxidant Properties : The compound also exhibits antioxidant activity, contributing to its protective effects against oxidative stress in cells.

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of several pyridazine derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound showed superior activity compared to traditional chemotherapeutics in inhibiting tumor growth in vitro and in vivo models .

- Neuroprotective Effects : Research indicated that derivatives like this compound could reduce glial activation markers in models of neurodegeneration, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

6-(3-methylphenyl)pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLLUBKJJUQVCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573340 |

Source

|

| Record name | 6-(3-Methylphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113121-50-9 |

Source

|

| Record name | 6-(3-Methylphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.